molecular formula C28H34N10O2 B12715578 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- CAS No. 150064-16-7

1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-

Cat. No.: B12715578
CAS No.: 150064-16-7
M. Wt: 542.6 g/mol
InChI Key: NRRZOPOJEGRAEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- is a complex organic compound that features a pyrrolo-pyridine core with multiple piperazinyl and pyrimidinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pyrrolo-pyridine core, followed by the introduction of the piperazinyl and pyrimidinyl groups. Common synthetic routes may include:

    Cyclization reactions: to form the pyrrolo-pyridine core.

    Nucleophilic substitution: to introduce the piperazinyl groups.

    Coupling reactions: to attach the pyrimidinyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazinyl or pyrimidinyl groups.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the core structure.

    Substitution: Nucleophilic or electrophilic substitution reactions are common for modifying the substituents on the core structure.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating signal transduction pathways.

    Intercalating with DNA: Affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione derivatives: Compounds with similar core structures but different substituents.

    Piperazinyl-pyrimidinyl compounds: Compounds with similar substituents but different core structures.

Uniqueness

The uniqueness of 1H-Pyrrolo(3,4-c)pyridine-1,3(2H)-dione, 6-methyl-4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)- lies in its specific combination of functional groups and core structure, which may confer unique biological activities or chemical reactivity.

Properties

CAS No.

150064-16-7

Molecular Formula

C28H34N10O2

Molecular Weight

542.6 g/mol

IUPAC Name

6-methyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]pyrrolo[3,4-c]pyridine-1,3-dione

InChI

InChI=1S/C28H34N10O2/c1-21-20-22-23(24(33-21)35-16-18-37(19-17-35)28-31-8-5-9-32-28)26(40)38(25(22)39)11-3-2-10-34-12-14-36(15-13-34)27-29-6-4-7-30-27/h4-9,20H,2-3,10-19H2,1H3

InChI Key

NRRZOPOJEGRAEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=N1)N3CCN(CC3)C4=NC=CC=N4)C(=O)N(C2=O)CCCCN5CCN(CC5)C6=NC=CC=N6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.